N-(2-fluorophenyl)-3-phenylpropanamide
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Overview
Description
N-(2-fluorophenyl)-3-phenylpropanamide is an anilide.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Characterization of Derivatives : A study by Velupillai, Shingare, and Mane (2015) details the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives. These compounds, derived from N-(2-fluorophenyl)-3-phenylpropanamide, showed notable antibacterial and antifungal activities.
Antimicrobial Activity : Research by Limban, Marutescu, and Chifiriuc (2011) on acylthioureas, which include this compound derivatives, revealed significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus.
Antimalarial Activity : A study by Kos et al. (2022) on N-Phenyl-Substituted Cinnamanilides, structurally related to this compound, identified several compounds with promising antimalarial activity against the chloroquine-sensitive strain of P. falciparum.
Chemical Properties and Applications
Chemical Characterization and Spectroscopy : The work of Chandralekha et al. (2019) on N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, a related compound, employed spectroscopic and quantum mechanical studies for detailed molecular characterization.
Structural Analysis and Polymorphism : Research by Chopra and Row (2008) identified polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide, a structural analog, emphasizing the significance of molecular structure in material science.
Conformational Analysis : Mocilac, Lough, and Gallagher (2011) conducted a study on N-(fluorophenyl)pyridinecarboxamides, including a 3 × 3 isomer grid of this compound analogs, to understand the effects of molecular conformation on physico-chemical properties. This research is pivotal in the field of molecular design and drug development.
Properties
Molecular Formula |
C15H14FNO |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H14FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
SDJLPHLHIMFLJY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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